1,3-Dithiane-2-carbonyl chloride
Description
1,3-Dithiane-2-carbonyl chloride is a sulfur-containing acyl chloride characterized by a six-membered 1,3-dithiane ring fused to a reactive carbonyl chloride group. This compound is notable for its stability, attributed to the electron-withdrawing effects of the sulfur atoms and the rigid dithiane ring structure, which reduces hydrolysis susceptibility compared to simpler acyl chlorides .
Properties
CAS No. |
54235-69-7 |
|---|---|
Molecular Formula |
C5H7ClOS2 |
Molecular Weight |
182.7 g/mol |
IUPAC Name |
1,3-dithiane-2-carbonyl chloride |
InChI |
InChI=1S/C5H7ClOS2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2 |
InChI Key |
ZGTNKGNRQAXGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Thiophene-Based Acyl Chlorides (Compound 2)
Compound 2, referenced in studies, shares structural similarities with 1,3-dithiane-2-carbonyl chloride but incorporates two thiophene rings and two carbonyl groups (vs. one carbonyl group in this compound).
| Property | This compound | Compound 2 (Thiophene Analogue) |
|---|---|---|
| Core Structure | Six-membered dithiane ring | Two thiophene rings |
| Carbonyl Groups | 1 | 2 |
| Reactivity | High toward alcohols/amines | Moderate (steric hindrance) |
| Biological Activity | Limited data | Antioxidant properties observed |
| Synthetic Yield | High (>80%) | Variable (method-dependent) |
Key Differences :
- Electronic Effects : The dithiane ring in this compound enhances electrophilicity at the carbonyl center, enabling faster nucleophilic substitutions compared to the thiophene-based compound 2 .
- Applications : While this compound is favored in derivatization reactions, compound 2 and its analogues are explored for biological applications, such as antioxidant activity .
Other Sulfur-Containing Acyl Chlorides
- 1,3-Dithiolane-2-carbonyl Chloride : A five-membered ring analogue with reduced steric hindrance but lower thermal stability.
- Thiophosgene (CSCl₂) : Simpler structure but highly toxic and less selective in reactions.
Reactivity and Functional Group Transformations
This compound exhibits superior reactivity toward nucleophiles (e.g., alcohols, amines) compared to its thiophene-based counterpart due to:
- Enhanced electrophilicity from sulfur atoms.
- Reduced steric hindrance around the carbonyl group.
Example Reaction with N-Methylaniline :
- This compound reacts rapidly to form stable amides, enabling its use in analytical assays. In contrast, compound 2 requires harsher conditions for analogous reactions .
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